molecular formula C14H17N3O3S2 B11165865 N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

Cat. No.: B11165865
M. Wt: 339.4 g/mol
InChI Key: BEUKGBKHLKJEHJ-UHFFFAOYSA-N
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Description

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with appropriate sulfonyl chlorides and propionamide derivatives. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3O3S2/c1-2-13-16-17-14(21-13)15-12(18)8-9-22(19,20)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17,18)

InChI Key

BEUKGBKHLKJEHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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